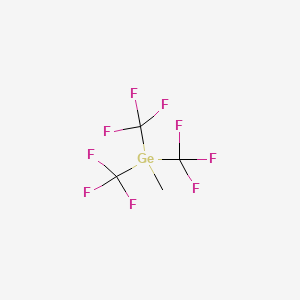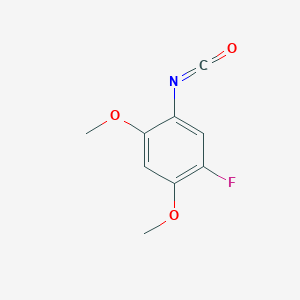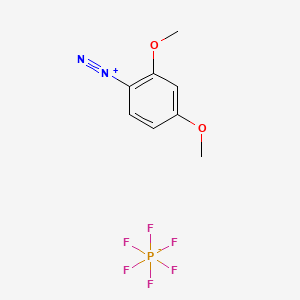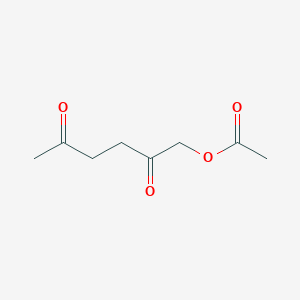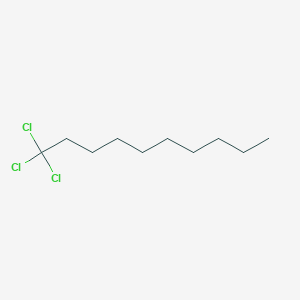
1,1,1-Trichlorodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichlorodecane is an organic compound with the chemical formula C10H19Cl3. It is a chlorinated alkane, characterized by the presence of three chlorine atoms attached to the first carbon of a decane chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trichlorodecane can be synthesized through the chlorination of decane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective chlorination at the first carbon position.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feed of decane and chlorine gas into a reactor, where the chlorination reaction takes place. The product is then purified through distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trichlorodecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl (OH), amino (NH2), or alkoxy (OR) groups.
Reduction Reactions: The compound can be reduced to form decane by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Substitution: 1,1-Dihydroxydecane, 1,1-Diaminodecane.
Reduction: Decane.
Oxidation: 1,1-Decanediol, Decanal, Decanoic acid.
Scientific Research Applications
1,1,1-Trichlorodecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in studies involving the interaction of chlorinated alkanes with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,1,1-Trichlorodecane involves its interaction with various molecular targets. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,1,2-Trichlorodecane: Similar structure but with chlorine atoms at different positions.
1,1,1-Trichloroethane: A shorter chain analog with similar chlorination pattern.
1,1,1-Trichloropropane: Another chlorinated alkane with a three-carbon chain.
Uniqueness: 1,1,1-Trichlorodecane is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter chain analogs. This makes it suitable for specific applications where longer chain alkanes are preferred.
Properties
CAS No. |
64554-71-8 |
|---|---|
Molecular Formula |
C10H19Cl3 |
Molecular Weight |
245.6 g/mol |
IUPAC Name |
1,1,1-trichlorodecane |
InChI |
InChI=1S/C10H19Cl3/c1-2-3-4-5-6-7-8-9-10(11,12)13/h2-9H2,1H3 |
InChI Key |
KHPNGCXABLTQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
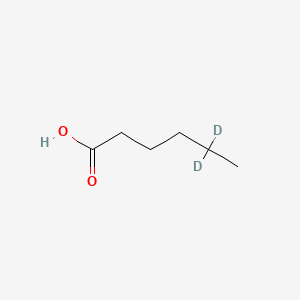
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)
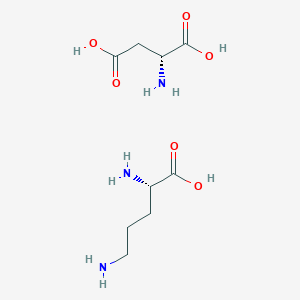
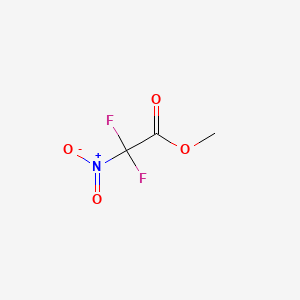

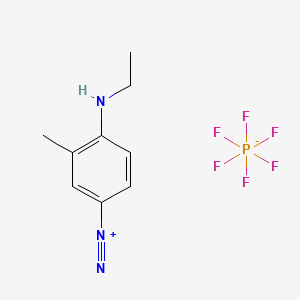
![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)
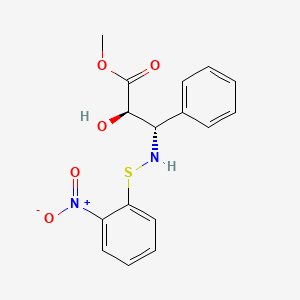
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)
